N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea
Brand Name: Vulcanchem
CAS No.: 477885-60-2
VCID: VC5270083
InChI: InChI=1S/C11H7Cl2F3N6OS2/c12-6-1-5(11(14,15)16)2-17-9(6)20-10(24)18-4-19-23-3-7-8(13)25-22-21-7/h1-2,4H,3H2,(H2,17,18,19,20,24)
SMILES: C1=C(C=NC(=C1Cl)NC(=S)N=CNOCC2=C(SN=N2)Cl)C(F)(F)F
Molecular Formula: C11H7Cl2F3N6OS2
Molecular Weight: 431.23

N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea

CAS No.: 477885-60-2

Cat. No.: VC5270083

Molecular Formula: C11H7Cl2F3N6OS2

Molecular Weight: 431.23

* For research use only. Not for human or veterinary use.

N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea - 477885-60-2

Specification

CAS No. 477885-60-2
Molecular Formula C11H7Cl2F3N6OS2
Molecular Weight 431.23
IUPAC Name (1E)-1-[[(5-chlorothiadiazol-4-yl)methoxyamino]methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thiourea
Standard InChI InChI=1S/C11H7Cl2F3N6OS2/c12-6-1-5(11(14,15)16)2-17-9(6)20-10(24)18-4-19-23-3-7-8(13)25-22-21-7/h1-2,4H,3H2,(H2,17,18,19,20,24)
Standard InChI Key LTTMLGAMLOZEFS-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1Cl)NC(=S)N=CNOCC2=C(SN=N2)Cl)C(F)(F)F

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name reflects its intricate architecture. The core thiourea group (-NH-CS-NH-) bridges two aromatic systems:

  • 5-Chloro-1,2,3-thiadiazol-4-yl methoxyamino methylene: A 1,2,3-thiadiazole ring substituted with chlorine at position 4, linked to a methoxyamino methylene group (-OCH2-NH-CH2-).

  • 3-Chloro-5-(trifluoromethyl)-2-pyridinyl: A pyridine ring with chlorine at position 3 and a trifluoromethyl group at position 5.

The combination of these subunits creates a molecule with high polarity (due to multiple heteroatoms) and lipophilicity (from the trifluoromethyl group). Such duality may influence its pharmacokinetic properties, including membrane permeability and metabolic stability .

Synthetic Routes and Methodologies

While no direct synthesis of this compound is documented in the provided sources, its structure suggests a multi-step route inspired by methods for analogous thioureas and heterocycles .

Hypothetical Synthesis Pathway

  • Synthesis of 5-Chloro-1,2,3-thiadiazol-4-yl Methoxyamine:

    • Chlorination of 1,2,3-thiadiazole at position 4, followed by nucleophilic substitution with methoxyamine.

  • Preparation of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine:

    • Functionalization of pyridine via directed ortho-metalation to introduce chloro and trifluoromethyl groups.

  • Thiourea Formation:

    • Reaction of the methoxyamine-substituted thiadiazole with thiophosgene to generate an isothiocyanate intermediate.

    • Condensation with the pyridinyl amine to form the thiourea bridge.

Table 1: Key Synthetic Steps and Conditions

StepReactantsConditionsIntermediate/Product
11,2,3-Thiadiazole + Cl2FeCl3, 80°C, 4 h4-Chloro-1,2,3-thiadiazole
24-Chloro-thiadiazole + NH2OCH3K2CO3, DMF, 60°C, 6 h5-Chloro-4-methoxyamino-1,2,3-thiadiazole
3Pyridine + CF3ClPd catalysis, 120°C, 12 h3-Chloro-5-(trifluoromethyl)pyridine
4Thiophosgene + Step 2 productEt3N, DCM, 0°C, 1 hThiadiazole isothiocyanate
5Isothiocyanate + Pyridinyl amineRT, 24 hTarget thiourea derivative

This pathway draws from ultrasonic-assisted thiourea synthesis and palladium-catalyzed trifluoromethylation .

Physicochemical Properties

The compound’s properties can be extrapolated from structural analogs:

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis for Estimation
Molecular Weight~450–470 g/molSum of atomic weights
logP (Octanol-Water)3.2–3.8Trifluoromethyl increases logP
SolubilityLow in water; soluble in DMSO, DMFPolar thiourea vs. lipophilic groups
Hydrogen Bond Acceptors8N, O, S atoms
Hydrogen Bond Donors2Thiourea NH groups

The trifluoromethyl group enhances metabolic stability and membrane permeability, while the thiourea moiety may facilitate hydrogen bonding with biological targets .

Activity TypeMechanismLikelihood (Scale: Low/Moderate/High)
AntibacterialPPTase inhibitionModerate
AntifungalCell membrane disruptionLow
HerbicidalAcetolactate synthase inhibitionHigh

Comparative Analysis with Related Compounds

N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide (ML267) :

  • Shares a thiourea-like carbothioamide group and trifluoromethyl aromatic system.

  • Demonstrates PPTase inhibition (IC50: 0.8 μM), suggesting the target compound may have similar enzyme-targeting potential.

5-Chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide :

  • Highlights the stability of chloro-thiadiazole derivatives under physiological conditions, supporting the target compound’s synthetic feasibility.

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